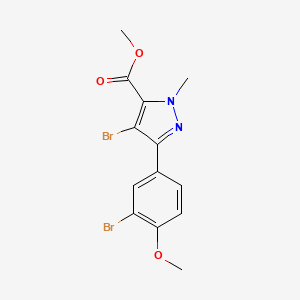

![molecular formula C25H23N3O4S2 B2489902 N-(苯并[d]噻唑-2-基)-N-苄基-4-(吗啉磺酰基)苯甲酰胺 CAS No. 899963-56-5](/img/structure/B2489902.png)

N-(苯并[d]噻唑-2-基)-N-苄基-4-(吗啉磺酰基)苯甲酰胺

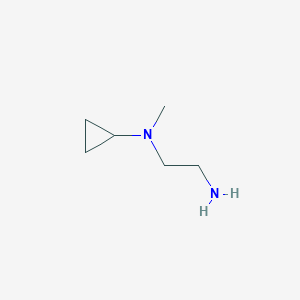

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

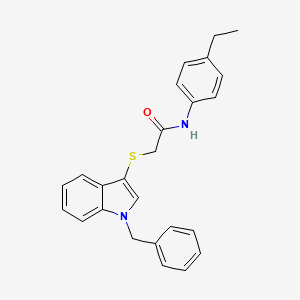

The synthesis of N-(benzo[d]thiazol-2-yl)-N-benzyl-4-(morpholinosulfonyl)benzamide derivatives typically involves reactions that yield good to excellent yields. For instance, new derivatives were prepared via reactions of N-(5-R-benzyl-1,3-thiazol-2-yl)-2-chloroacetamides with sulfur and morpholine, leading to promising compounds for anticancer agents' search (Horishny et al., 2020). Electrochemical synthesis methods have also been employed, demonstrating the versatility of synthesis approaches (Esmaili & Nematollahi, 2013).

Molecular Structure Analysis

Structural characterization of these compounds is often performed using (1)H, (13)C NMR, IR spectroscopy, and mass spectrometry. Single crystal X-ray studies have been reported to determine conformational features, providing insights into the compounds' molecular structures (Zablotskaya et al., 2013).

Chemical Reactions and Properties

These compounds exhibit a range of chemical reactions and properties, including antiproliferative activities against various cancer cell lines. Their reactivity and potential as anticancer agents have been extensively studied, highlighting their significance in medicinal chemistry (Ravinaik et al., 2021).

Physical Properties Analysis

The physical properties of these benzamide derivatives, such as solubility and stability, are crucial for their application potential. Studies have explored their gelation behavior to elucidate the role of methyl functionality and multiple non-covalent interactions on gelation/non-gelation behavior (Yadav & Ballabh, 2020).

Chemical Properties Analysis

N-(benzo[d]thiazol-2-yl)-N-benzyl-4-(morpholinosulfonyl)benzamide derivatives demonstrate a broad spectrum of chemical properties, including antimicrobial, antifungal, and antioxidant activities. These properties are often correlated with their structural characteristics, showcasing their potential in various chemical and pharmacological applications (Patil et al., 2011).

科学研究应用

抗炎特性

该化合物已被合成并分析其抗炎特性 . 苯并噻唑环第六位带有甲氧基,并连接哌啶和吗啉基团的化合物,在抑制 COX-1 方面表现出最高的 IC50 值(分别为 11.34 µM 和 11.21 µM) . 它们还表现出优异的 COX-2 SI 值(SI=103.09 和 101.90,分别)甚至显示出 78.28% 和 69.64% 的白蛋白变性抑制 .

抗结核活性

包括该化合物在内的苯并噻唑类化合物,在合成新型抗结核化合物方面已显示出良好的结果 . 将新合成分子的抑制浓度与标准参考药物进行比较,发现新型苯并噻唑衍生物对 M. 结核 具有更好的抑制效力。

抗菌活性

抗逆转录病毒活性

抗真菌活性

抗糖尿病活性

抗阿尔茨海默病活性

作用机制

Target of Action

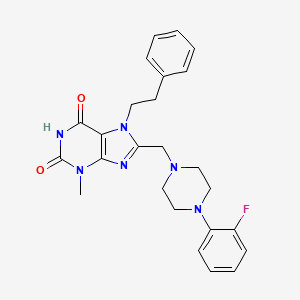

The primary target of N-(benzo[d]thiazol-2-yl)-N-benzyl-4-(morpholinosulfonyl)benzamide is the cyclooxygenase (COX) enzymes . These enzymes are crucial in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Mode of Action

The compound interacts with COX enzymes, inhibiting their activity . This inhibition results in a decrease in the production of thromboxane, PGE2, and prostacyclin . The compound’s derivatives, particularly those with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties, have shown the highest IC 50 values for COX-1 inhibition .

Biochemical Pathways

The inhibition of COX enzymes disrupts the biochemical pathway that leads to the production of thromboxane, PGE2, and prostacyclin . These molecules play a significant role in inflammation and pain signaling. Therefore, the compound’s action can lead to a reduction in inflammation and pain.

Pharmacokinetics

The compound’s derivatives have been evaluated for anti-inflammatory activity, suggesting potential bioavailability .

Result of Action

The result of the compound’s action is a reduction in inflammation. This is due to the inhibition of COX enzymes, which leads to a decrease in the production of molecules involved in inflammation and pain signaling .

Action Environment

The action of N-(benzo[d]thiazol-2-yl)-N-benzyl-4-(morpholinosulfonyl)benzamide can be influenced by various environmental factors. For instance, the functionalization of N-(benzo[d]thiazol-2-yl)benzamide with a nitro (NO2) substituent influences the solid-state arrangement, absorption, and fluorescence properties of these compounds

未来方向

The goal of future work could be to develop newer drugs that are effective against various diseases by leveraging the properties of this compound . For instance, it could be used to develop new quorum sensing inhibitors effective against Pseudomonas aeruginosa . Additionally, no suitable clinical drugs are currently available for patients with neurodegenerative diseases complicated by depression, and this compound could potentially be used in the development of such drugs .

属性

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-N-benzyl-4-morpholin-4-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O4S2/c29-24(20-10-12-21(13-11-20)34(30,31)27-14-16-32-17-15-27)28(18-19-6-2-1-3-7-19)25-26-22-8-4-5-9-23(22)33-25/h1-13H,14-18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBVLHXKRXKJFJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CC3=CC=CC=C3)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-(2-{[(tert-butoxycarbonyl)amino]methyl}-3-fluorophenoxy)-3-methoxybenzoate](/img/structure/B2489824.png)

![3-([(1,3-Benzodioxol-5-ylmethyl)amino]sulfonyl)benzoic acid](/img/structure/B2489827.png)

![methyl N-{3-[(4-chlorobenzyl)oxy]-2-thienyl}carbamate](/img/structure/B2489832.png)

![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2489838.png)

![3-Methyl-5-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2489841.png)